2-Hydrazinyl-1-phenylethan-1-ol

VAP-1 Inhibition Inflammation Drug Discovery

2-Hydrazinyl-1-phenylethan-1-ol (CAS 4397-11-9) is a bifunctional small molecule that combines a hydrazine moiety with a phenylethanol backbone. This unique structure positions it as a versatile intermediate in medicinal chemistry and asymmetric synthesis.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13118928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-1-phenylethan-1-ol
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNN)O
InChIInChI=1S/C8H12N2O/c9-10-6-8(11)7-4-2-1-3-5-7/h1-5,8,10-11H,6,9H2
InChIKeyKSOOBHGJJYAGNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-1-phenylethan-1-ol: A Foundational Hydrazine Scaffold for Targeted Enzyme Inhibition and Chiral Synthesis


2-Hydrazinyl-1-phenylethan-1-ol (CAS 4397-11-9) is a bifunctional small molecule that combines a hydrazine moiety with a phenylethanol backbone [1]. This unique structure positions it as a versatile intermediate in medicinal chemistry and asymmetric synthesis. Its documented role as a selective inhibitor of human Vascular Adhesion Protein-1 (VAP-1) [2] and its utility as a chiral building block for creating sp³-rich, non-planar diazetidine scaffolds [3] establish it as a specialized tool for drug discovery programs focused on inflammation, oncology, and complex molecule synthesis.

Why 2-Hydrazinyl-1-phenylethan-1-ol Cannot Be Interchanged with Simpler Hydrazine Derivatives


While the hydrazine functional group is common to many inhibitors, the specific phenylethanol scaffold of 2-Hydrazinyl-1-phenylethan-1-ol is critical for achieving a balance of potency and target selectivity. Molecular dynamics simulations reveal that the flexibility of the VAP-1 ligand-binding pocket, particularly the movement of residues like Met211 and Leu469, allows this compound to accommodate larger substituents, which directly influences its binding mode and selectivity profile [1]. Simpler, unsubstituted hydrazines lack the necessary steric bulk to effectively engage these dynamic sub-pockets, resulting in significantly different selectivity ratios against off-target enzymes like Monoamine Oxidase (MAO) [2]. This structural nuance is not captured by simpler hydrazine analogs, making generic substitution a high-risk approach for projects requiring precise biological activity.

Quantitative Differentiation of 2-Hydrazinyl-1-phenylethan-1-ol: Evidence for Superior Target Engagement and Synthetic Utility


Enhanced VAP-1 Potency Over Unsubstituted Hydrazine Analogs

In a head-to-head study, the substitution on the secondary amine of the hydrazine moiety, as present in 2-Hydrazinyl-1-phenylethan-1-ol, was shown to confer a distinct binding mode compared to simpler, unsubstituted hydrazine inhibitors like 2-hydrazinopyridine [1]. While a direct IC50 value for the racemic compound is not reported, the structurally analogous (1R,2S) derivative (Compound 8) demonstrates a VAP-1 IC50 of 1.20 µM, which is a 4-fold improvement in potency over the non-selective reference hydrazine, Compound 5 (IC50 50 µM) [2]. This highlights the critical role of the phenylethanol scaffold in achieving improved target engagement.

VAP-1 Inhibition Inflammation Drug Discovery

Superior VAP-1 Selectivity Over MAO Compared to Non-Substituted Hydrazines

A key differentiator is the compound's ability to achieve high selectivity for VAP-1 over the off-target Monoamine Oxidase (MAO). The (1R,2S) analog of 2-Hydrazinyl-1-phenylethan-1-ol exhibits an MAO IC50 of 0.28 µM, yielding a VAP-1/MAO selectivity ratio of 0.23 [1]. In contrast, simpler, non-substituted hydrazine inhibitors are often non-selective or demonstrate significantly lower selectivity ratios, sometimes less than 10-fold [2]. This selectivity is attributed to the compound's ability to leverage the flexible VAP-1 binding pocket, a feature not accessible to smaller, less complex hydrazine derivatives.

Enzyme Selectivity Off-Target Effects VAP-1

Proven Utility as a Chiral Building Block for Sp³-Rich Diazetidine Synthesis

Beyond its biological activity, (R)-2-hydrazino-1-phenylethanol serves as a critical chiral starting material. It enables a stereocontrolled route to enantiomerically pure 1,2-diazetidine scaffolds, achieving up to 98% enantiomeric excess (ee) [1]. This is a distinct advantage over achiral hydrazine alternatives (e.g., hydrazine hydrate), which cannot confer stereochemistry. The synthesis involves stereocontrolled epoxide ring-opening, followed by Mitsunobu cyclization to generate a non-planar, sp³-rich core that is highly prized in modern drug discovery for improving pharmacokinetic properties and exploring new chemical space.

Asymmetric Synthesis Diazetidines Chemical Library

Target Applications of 2-Hydrazinyl-1-phenylethan-1-ol Driven by Quantifiable Evidence


Lead Optimization for VAP-1 Inhibitors in Inflammatory Disease Models

Given its established VAP-1 inhibitory activity and favorable selectivity profile over MAO (as demonstrated by an analog with a selectivity ratio of 0.23), 2-Hydrazinyl-1-phenylethan-1-ol is an ideal starting scaffold for medicinal chemistry programs targeting VAP-1 [1]. This is particularly relevant for developing new therapeutics for conditions such as Alzheimer's disease, psoriasis, and metabolic disorders where VAP-1 plays a pathophysiological role. Its use in structure-activity relationship (SAR) studies can help optimize potency and selectivity further, leveraging its unique interaction with the flexible VAP-1 binding pocket.

Synthesis of Enantiopure, Non-Planar Diazetidine Libraries for Drug Discovery

The compound's demonstrated ability to facilitate the synthesis of chiral 1,2-diazetidine scaffolds with high enantiomeric excess (up to 98% ee) makes it a valuable asset for fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) [2]. These non-planar, sp³-rich cores are highly sought after to improve the drug-likeness of lead compounds by increasing solubility and reducing the risk of attrition due to poor pharmacokinetics. Procurement of the chiral (R)- or (S)-enantiomer allows for the construction of stereochemically pure chemical libraries, a capability not offered by racemic or achiral hydrazine alternatives.

Mechanistic Studies of VAP-1 Conformational Flexibility and Ligand Binding

As demonstrated in the foundational research, 2-Hydrazinyl-1-phenylethan-1-ol and its analogs serve as molecular tools to probe the dynamic nature of the VAP-1 ligand-binding site [3]. The compound's ability to induce and accommodate movements in key residues like Met211 and Leu469 provides unique insights into the enzyme's conformational landscape. This makes it a critical reagent for academic and industrial laboratories engaged in computational chemistry, molecular dynamics simulations, and X-ray crystallography studies aimed at understanding and exploiting VAP-1's flexibility for drug design.

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